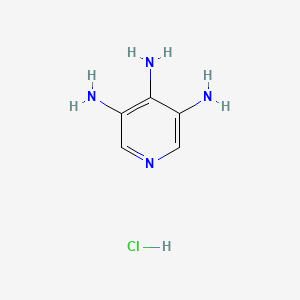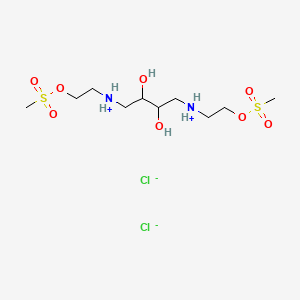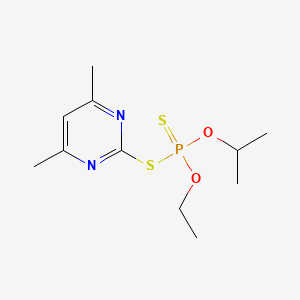
Thorium trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Thorium trifluoride can be synthesized through the reaction of thorium metal with thorium tetrafluoride. The reaction is as follows : [ \text{Th} + 3\text{ThF}_4 \rightarrow 4\text{ThF}_3 ] This method involves heating thorium metal in the presence of thorium tetrafluoride under controlled conditions . Industrial production methods may vary, but they generally follow similar principles of controlled reactions between thorium and fluorine-containing compounds.
Chemical Reactions Analysis
Thorium trifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thorium dioxide (ThO₂) and other thorium compounds.
Reduction: It can be reduced back to thorium metal under specific conditions.
Substitution: This compound can react with other halides to form different thorium halides.
Common reagents used in these reactions include fluorine gas, hydrogen fluoride, and other halogen-containing compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thorium trifluoride has several scientific research applications, including:
Nuclear Energy: It is used in the development of thorium-based nuclear reactors, particularly in molten salt reactors.
Optical Coatings: Due to its excellent optical transparency, this compound is used in anti-reflection coatings for optical devices.
Material Science:
Mechanism of Action
The mechanism by which thorium trifluoride exerts its effects is primarily related to its chemical properties. In nuclear applications, this compound acts as a source of thorium, which undergoes nuclear reactions to produce energy . In optical applications, its transparency and refractive index make it suitable for enhancing the performance of optical devices .
Comparison with Similar Compounds
Thorium trifluoride can be compared with other thorium halides, such as thorium tetrafluoride (ThF₄) and thorium chloride (ThCl₄). While all these compounds contain thorium, they differ in their chemical properties and applications . For example:
Thorium Tetrafluoride (ThF₄): Used in optical coatings and nuclear reactors, similar to this compound, but with different chemical stability and reactivity.
Thorium Chloride (ThCl₄): Used in various chemical synthesis processes and has different solubility and reactivity compared to this compound.
This compound’s unique combination of properties, such as its reactivity with water and its optical transparency, makes it distinct from other thorium compounds .
Properties
CAS No. |
13842-84-7 |
|---|---|
Molecular Formula |
F3Th |
Molecular Weight |
289.033 g/mol |
IUPAC Name |
trifluorothorium |
InChI |
InChI=1S/3FH.Th/h3*1H;/q;;;+3/p-3 |
InChI Key |
NFUSRTKFVSVVEC-UHFFFAOYSA-K |
Canonical SMILES |
F[Th](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


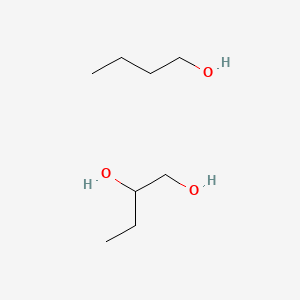
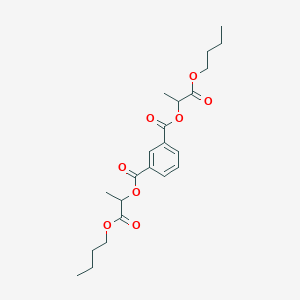
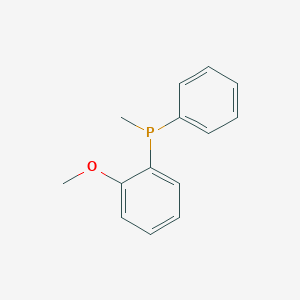
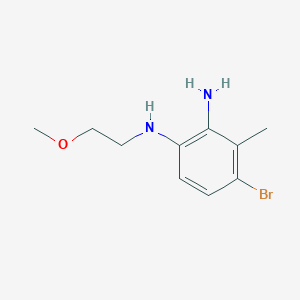
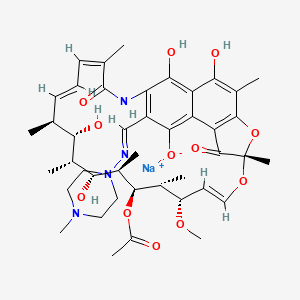
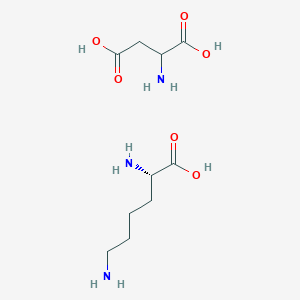

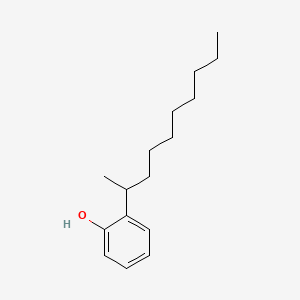

![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
